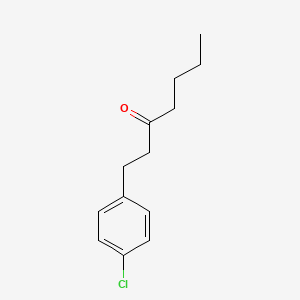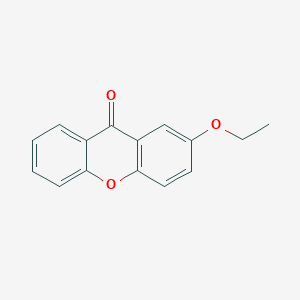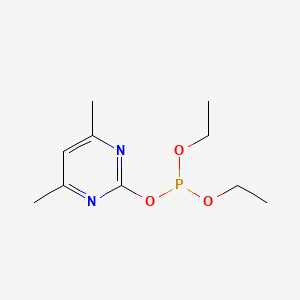
4,6-Dimethylpyrimidin-2-yl diethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrimidin-2-yl diethyl phosphite is an organophosphorus compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a diethyl phosphite group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidin-2-yl diethyl phosphite typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with diethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,6-Dimethyl-2-pyrimidinamine+Diethyl phosphite→4,6-Dimethylpyrimidin-2-yl diethyl phosphite
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethylpyrimidin-2-yl diethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethyl phosphite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylpyrimidin-2-yl diethyl phosphite has several scientific research applications:
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylpyrimidin-2-yl diethyl phosphite involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A simpler analog without the pyrimidine ring.
4,6-Dimethyl-2-pyrimidinamine: Lacks the diethyl phosphite group.
4,6-Dimethyl-2-pyrimidone: Contains a carbonyl group instead of the diethyl phosphite group.
Uniqueness
4,6-Dimethylpyrimidin-2-yl diethyl phosphite is unique due to the combination of the pyrimidine ring and the diethyl phosphite group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both functionalities are required.
Eigenschaften
CAS-Nummer |
104892-94-6 |
|---|---|
Molekularformel |
C10H17N2O3P |
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl) diethyl phosphite |
InChI |
InChI=1S/C10H17N2O3P/c1-5-13-16(14-6-2)15-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
FPHJGNZJRPKGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC)OC1=NC(=CC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


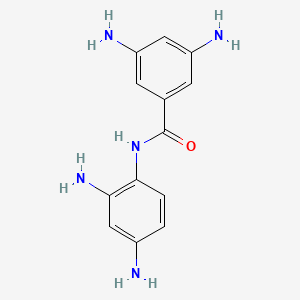
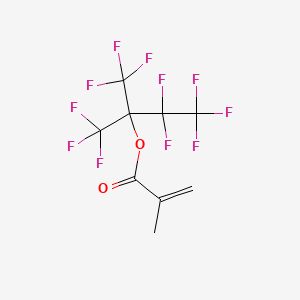
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
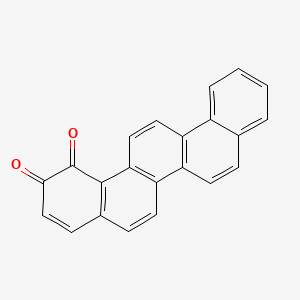
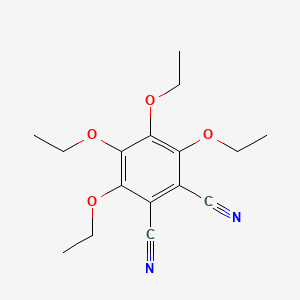
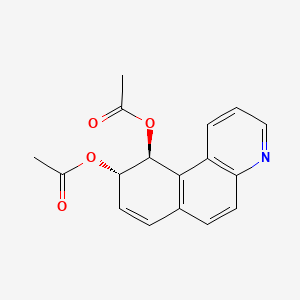

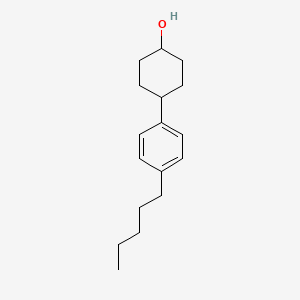
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
